molecular formula C16H20FN3O B5904927 N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide

N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide

Cat. No. B5904927
M. Wt: 289.35 g/mol
InChI Key: NJYWYZLZLNWSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide, also known as fluconazole, is a widely used antifungal medication. It belongs to the triazole family of antifungal agents and is used to treat a variety of fungal infections, including candidiasis, cryptococcal meningitis, and others. Fluconazole is available in both oral and intravenous formulations and has been used extensively in clinical practice.

Mechanism of Action

The mechanism of action of N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide involves inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide disrupts the fungal cell membrane and causes cell death.
Biochemical and Physiological Effects
Fluconazole has several biochemical and physiological effects, including inhibition of fungal cell growth and division, disruption of the fungal cell membrane, and induction of cell death. In addition, N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide has been shown to have immunomodulatory effects, including modulation of cytokine production and activation of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide in laboratory experiments is its well-established mechanism of action and clinical use. This makes it a useful tool for investigating the effects of fungal inhibition on various biological processes. However, there are also some limitations to using N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide in lab experiments, including its potential toxicity to certain cell types and the need for careful dosing to avoid off-target effects.

Future Directions

There are several potential future directions for research on N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide and its applications. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce side effects. Additionally, there is ongoing research into the use of N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide in combination with other drugs or therapies to enhance its effectiveness against fungal infections or other diseases. Finally, there is interest in exploring the potential anticancer effects of N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide and its derivatives, which could lead to the development of new anticancer agents.

Synthesis Methods

The synthesis of N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide involves several steps, starting with the reaction of 2,4-dichlorobenzyl cyanide with butylamine to produce N-butyl-2,4-dichlorobenzylamine. This intermediate is then reacted with 1H-imidazole-4-acetic acid to produce N-butyl-N-(2-imidazol-4-yl-acetyl)-2,4-dichlorobenzylamine. Finally, this intermediate is reacted with hydrofluoric acid to produce N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide.

Scientific Research Applications

Fluconazole has been extensively studied in various scientific research applications. One of the most common uses of N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide is in the treatment of fungal infections in humans. It has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and others.
In addition to its clinical use, N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide has also been studied in laboratory experiments to investigate its mechanism of action and potential applications in other areas. For example, N-butyl-N-(2-fluorobenzyl)-2-(1H-imidazol-4-yl)acetamide has been shown to inhibit the growth of certain types of cancer cells, indicating that it may have potential as an anticancer agent.

properties

IUPAC Name

N-butyl-N-[(2-fluorophenyl)methyl]-2-(1H-imidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-2-3-8-20(11-13-6-4-5-7-15(13)17)16(21)9-14-10-18-12-19-14/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYWYZLZLNWSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1F)C(=O)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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